molecular formula C24H27N3O3S B4065019 ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate

ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate

Cat. No. B4065019
M. Wt: 437.6 g/mol
InChI Key: HDQMXUFQQSKZFY-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, which is a significant structure in medicinal chemistry . It has been found to have various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole ring system consists of a benzene ring fused to a thiazole ring. Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom. The position of these atoms in the ring, as well as the substituents attached to the ring, can greatly influence the properties and reactivity of benzothiazole compounds .


Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions, depending on the substituents present on the benzothiazole ring. For example, they can participate in condensation reactions with aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary greatly depending on their structure. Factors such as the nature and position of substituents on the benzothiazole ring can influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound, have demonstrated antiviral potential. For instance:

Neuroprotective Effects

Indole scaffolds have been linked to neuroprotection. Although not studied directly, our compound’s piperidinecarboxylate group might play a role in neuronal health.

Mechanism of Action

The mechanism of action of benzothiazole compounds can vary widely depending on their structure and the target they interact with. For example, some benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .

Future Directions

Benzothiazole compounds have shown promise in a variety of applications, particularly in the field of medicinal chemistry. Future research will likely continue to explore the synthesis of new benzothiazole derivatives, their biological activities, and their potential applications .

properties

IUPAC Name

ethyl 1-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-3-30-24(29)18-10-12-27(13-11-18)15-22(28)25-19-7-5-17(6-8-19)23-26-20-9-4-16(2)14-21(20)31-23/h4-9,14,18H,3,10-13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMXUFQQSKZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate
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ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate
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ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate
Reactant of Route 4
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ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate
Reactant of Route 6
ethyl 1-(2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate

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